molecular formula C15H13BrO3 B1276142 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid CAS No. 5884-48-0

2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid

Cat. No. B1276142
CAS RN: 5884-48-0
M. Wt: 321.16 g/mol
InChI Key: GQZFEKUVFZTZHM-UHFFFAOYSA-N
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Description

The compound 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid is a brominated aromatic compound with a methoxy and an acetic acid substituent. The molecular structure of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been studied, showing that the methoxy group is nearly coplanar with the phenyl ring and the acetic acid substituent is significantly tilted relative to the ring. This indicates the electron-withdrawing nature of the bromine atom and the electron-donating properties of the other substituents .

Synthesis Analysis

The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a closely related compound, was achieved through regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% success rate. This method demonstrates the feasibility of introducing a bromine atom into a phenyl ring with a methoxy and acetic acid substituent .

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals specific bond angles around the substituents, with the bromine atom causing a larger bond angle due to its electron-withdrawing effect. The crystal structure forms centrosymmetric dimers through strong O—H⋯O hydrogen bonding, which is a common feature in carboxylic acid derivatives .

Chemical Reactions Analysis

While the specific chemical reactions of 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid are not detailed in the provided papers, the bromination kinetics of related heterocyclic systems have been studied, showing characteristic features similar to those of benzene derivatives. This suggests that the bromine atom in the compound could potentially undergo further electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid can be inferred from related compounds. For instance, the use of 3-Bromoacetyl-7-methoxycoumarin as a fluorescent derivatization reagent for carboxylic acids indicates that brominated carboxylic acids can be analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection . Additionally, the synthesis of 1,3,4-thiadiazole derivatives from related carboxylic acids suggests potential antimicrobial activities and the ability to form stable heterocyclic systems .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound was synthesized by regioselective bromination of 4-methoxyphenylacetic acid, yielding an 84% yield. The molecular structure shows the methoxy group being almost coplanar with the phenyl ring and the acetic acid substituent tilted relative to the ring. This research highlights the structural properties and possible electron-withdrawing and donating characteristics of the substituents (Guzei, Gunderson, & Hill, 2010).

Application in Novel Compound Synthesis

  • New heterocyclic compounds were synthesized using derivatives of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with bromobenzaldehyde. These compounds showed potential in cytotoxicity and antimicrobial activity studies (Rosca, 2020).

Natural Occurrence and Antioxidant Activity

  • Similar bromophenols, isolated from marine red algae, have demonstrated significant antioxidant activities. These findings suggest potential applications in food preservation and healthcare (Li, Li, Ji, & Wang, 2007).

Comparative Studies on Reactivity and Acidity

  • Comparative studies on halogenated phenylacetic acids, including bromo-substituted molecules, have been conducted. These studies provide insights into the reactivity, acidity, and vibrational spectra of these compounds, which can be crucial for various chemical applications (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).

Metabolic Studies

  • Metabolic pathways of psychoactive compounds related to 2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid have been studied in various species. These studies help in understanding the metabolic processes and potential toxic effects in different organisms, contributing to safer drug design (Carmo et al., 2005).

Vibrational and Electronic Studies

  • Detailed studies on similar bromophenol compounds, including vibrational (FT-IR, FT Raman) and electronic (UV-Visible, NMR) analysis, have been conducted. These studies provide a deeper understanding of the structural and electronic properties of these compounds, which can be valuable in material science and medicinal chemistry (Rahuman et al., 2020).

properties

IUPAC Name

2-(3-bromo-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZFEKUVFZTZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409039
Record name 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5884-48-0
Record name 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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